molecular formula C11H7N3O2S2 B2436532 5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 685107-90-8

5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No. B2436532
CAS RN: 685107-90-8
M. Wt: 277.32
InChI Key: DGJRGKPFQJITQS-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione is a useful research compound. Its molecular formula is C11H7N3O2S2 and its molecular weight is 277.32. The purity is usually 95%.
BenchChem offers high-quality 5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Opening Reactions and Structural Analysis

  • The ring opening reaction of similar compounds like 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied, leading to the formation of cyclopentenyl derivatives under certain conditions (Šafár̆ et al., 2000).
  • Research on 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione emphasizes the synthesis process and structural confirmation using various analytical methods (Asiri & Khan, 2010).

Applications in Material Science and Corrosion Inhibition

  • Thiazolidinedione derivatives, closely related to the compound , have been investigated for their corrosion inhibition performance on mild steel in acidic solutions, demonstrating significant efficiency (Yadav et al., 2015).

Pharmacological and Biological Activity

  • A variety of thiazolidine derivatives have been synthesized and evaluated for antimicrobial activities, suggesting potential pharmacological applications (Jat et al., 2006).

Synthetic Approaches and Chemical Properties

  • Investigations into the synthesis of novel dispiro[indole-3,2′-pyrrolidine-3,5″-[1,3]thiazolane] derivatives from related thiazolidinones reveal insights into complex molecular structures and synthetic techniques (Feng et al., 2014).

Other Chemical Studies

  • Studies on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by derivatives related to the compound suggest interesting chemical properties and potential applications in coordination chemistry (Matczak-Jon et al., 2010).

properties

IUPAC Name

(5Z)-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S2/c15-9-8(18-11(16)13-9)6-7-2-1-4-14(7)10-12-3-5-17-10/h1-6H,(H,13,15,16)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJRGKPFQJITQS-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=O)S2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NC(=O)S2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.